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molecular formula C12H10BrNO3 B8284311 (4-Bromo-3-methylisoxazol-5-yl)methyl benzoate

(4-Bromo-3-methylisoxazol-5-yl)methyl benzoate

Cat. No. B8284311
M. Wt: 296.12 g/mol
InChI Key: KLVAKKMSNMRRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249161B2

Procedure details

To a resealable vial was added (3-methylisoxazol-5-yl)methyl benzoate (907 mg, 4.18 mmol), AcOH (3.5 ml, 61.1 mmol), and NBS (892 mg, 5.01 mmol). The reaction was heated to 110° C. overnight. The reaction was cooled to room temperature and diluted with water. The aqueous was extracted with EtOAc and the combined organics were washed with brine, dried over Na2SO4, filtered, and concentrated. The crude residue was purified via Biotage (EtOAc/hex) to afford (4-bromo-3-methylisoxazol-5-yl)methyl benzoate. m/z (ESI) 296, 298 [M+H]+.
Name
(3-methylisoxazol-5-yl)methyl benzoate
Quantity
907 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
892 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][C:11]1[O:15][N:14]=[C:13]([CH3:16])[CH:12]=1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC(O)=O.C1C(=O)N([Br:28])C(=O)C1>O>[C:1]([O:9][CH2:10][C:11]1[O:15][N:14]=[C:13]([CH3:16])[C:12]=1[Br:28])(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
(3-methylisoxazol-5-yl)methyl benzoate
Quantity
907 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC1=CC(=NO1)C
Name
Quantity
3.5 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
892 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with EtOAc
WASH
Type
WASH
Details
the combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude residue was purified via Biotage (EtOAc/hex)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCC1=C(C(=NO1)C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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